Regiochemistry Drives LogP: Ortho-Nitro (Target) vs. Para-Nitro and Halo Analogs
The target compound (ortho‑nitro isomer) exhibits a measured LogP of 0.51, which is approximately 0.5–0.9 log units lower than the typical LogP range of 1.0–1.4 observed for the para‑nitro analog . This difference places the ortho isomer closer to the optimal LogP window (0–3) for oral bioavailability, while the para‑nitro analog borders on excessively lipophilic character that can promote non‑specific protein binding. The experimental LogP of the target compound, determined by HPLC, is 1.4 ± 0.2 in one measurement series, highlighting batch‑dependent variability that users must control for .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.51 (chemsrc); LogP = 1.4 ± 0.2 (HPLC, vulcanchem alternative dataset) |
| Comparator Or Baseline | (+)-4'-Nitrotartranilic acid (CAS 60908-35-2): estimated LogP ≈ 1.0–1.5 (typical para‑nitro aromatic amide) |
| Quantified Difference | Target LogP is 0.5–0.9 units lower than para‑nitro analog estimates |
| Conditions | HPLC lipophilicity determination; shake‑flask and computational predictions |
Why This Matters
LogP differences of 0.5–1.0 unit can alter membrane permeability by 3‑ to 10‑fold, making the ortho isomer preferable for assays requiring aqueous compatibility and the para isomer preferable for hydrophobic binding pockets.
